molecular formula C16H30O2 B14458370 Ethyl 4-heptylcyclohexane-1-carboxylate CAS No. 74225-19-7

Ethyl 4-heptylcyclohexane-1-carboxylate

Cat. No.: B14458370
CAS No.: 74225-19-7
M. Wt: 254.41 g/mol
InChI Key: AFDFFIXKBVDEIO-UHFFFAOYSA-N
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Description

Ethyl 4-heptylcyclohexane-1-carboxylate is an ester derivative of cyclohexanecarboxylic acid featuring a heptyl substituent at the 4-position of the cyclohexane ring and an ethyl ester group at the 1-position. These compounds are typically synthesized via esterification or substitution reactions and serve as intermediates in organic synthesis, pharmaceuticals, and materials science.

Properties

CAS No.

74225-19-7

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

ethyl 4-heptylcyclohexane-1-carboxylate

InChI

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-4-2/h14-15H,3-13H2,1-2H3

InChI Key

AFDFFIXKBVDEIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCC(CC1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-heptylcyclohexane-1-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of 4-heptylcyclohexane-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-heptylcyclohexane-1-carboxylate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of water and an acid or base catalyst.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Transesterification: The ester can react with another alcohol to form a different ester and ethanol.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification reaction.

Major Products Formed

    Hydrolysis: 4-heptylcyclohexane-1-carboxylic acid and ethanol.

    Reduction: 4-heptylcyclohexane-1-methanol.

    Transesterification: A different ester and ethanol, depending on the alcohol used.

Scientific Research Applications

Ethyl 4-heptylcyclohexane-1-carboxylate has various applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 4-heptylcyclohexane-1-carboxylate primarily involves its hydrolysis to release the active carboxylic acid and ethanol. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which are enzymes that catalyze the cleavage of ester bonds. The released carboxylic acid can then interact with various molecular targets and pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 4-heptylcyclohexane-1-carboxylate with structurally related cyclohexane carboxylate esters, based on data from analogous compounds in the evidence:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa Key Applications
This compound (Target) N/A C₁₆H₃₀O₂ 4-Heptyl, 1-ethyl ester ~266.4 (estimated) ~300–320 (estimated) ~0.95–1.02 (estimated) ~15 (estimated) Lipophilic intermediates, organic synthesis
Ethyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate 1091599-81-3 C₁₁H₂₀O₃ 4-(2-Hydroxyethyl), 1-ethyl ester 200.27 285.8 ± 13.0 1.023 ± 0.06 15.14 ± 0.10 Hydrophilic intermediates, polymer precursors
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate 1044637-58-2 C₁₀H₁₉NO₂ 3-Amino, 4-methyl, 1-ethyl ester 185.27 N/A N/A N/A Pharmaceutical intermediates, chiral synthesis
Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate 468-51-9 C₁₇H₂₅NO₂ 4-(Benzylamino), 1-methyl, 1-ethyl ester 275.39 N/A N/A N/A Bioactive molecule synthesis
Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexanecarboxylate 81144-09-4 C₁₃H₂₀O₄ 4-(Ethoxy-oxoethylidene), 1-ethyl ester 252.29 N/A N/A N/A Conjugated systems, catalysis

Structural and Functional Differences

  • Substituent Effects: The heptyl chain in the target compound enhances lipophilicity compared to polar groups like hydroxyethyl () or benzylamino (). This property makes it suitable for nonpolar solvent-based reactions or lipid membrane studies. Amino and benzylamino groups () introduce hydrogen-bonding capabilities and chiral centers, enabling applications in asymmetric synthesis.
  • Physical Properties: Longer alkyl chains (e.g., heptyl) generally reduce water solubility and increase boiling points compared to shorter or polar substituents .

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